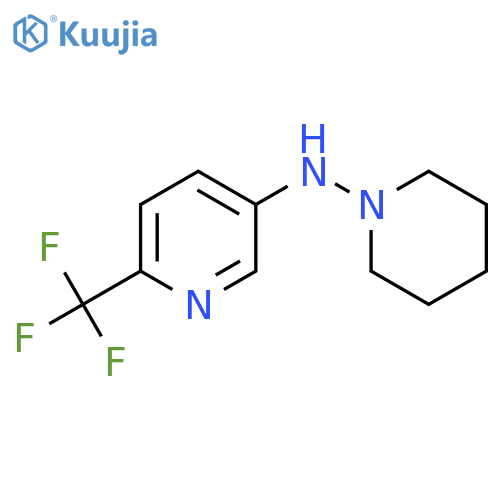

Cas no 1779124-21-8 (N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine)

1779124-21-8 structure

商品名:N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine

CAS番号:1779124-21-8

MF:C11H14F3N3

メガワット:245.24417257309

CID:4704753

N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- N-(Piperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-amine

- N-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-amine

- N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine

-

- インチ: 1S/C11H14F3N3/c12-11(13,14)10-5-4-9(8-15-10)16-17-6-2-1-3-7-17/h4-5,8,16H,1-3,6-7H2

- InChIKey: RIAMHNKUQUBRTF-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=C(C=N1)NN1CCCCC1)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 239

- トポロジー分子極性表面積: 28.2

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 288.7±50.0 °C at 760 mmHg

- フラッシュポイント: 128.4±30.1 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM511207-1g |

N-(Piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-amine |

1779124-21-8 | 97% | 1g |

$700 | 2022-09-02 |

N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine 関連文献

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

1779124-21-8 (N-Piperidin-1-yl-6-(trifluoromethyl)pyridin-3-amine) 関連製品

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬